5,7,2'-Trihidroxi flavona

Descripción general

Descripción

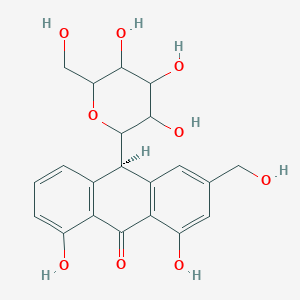

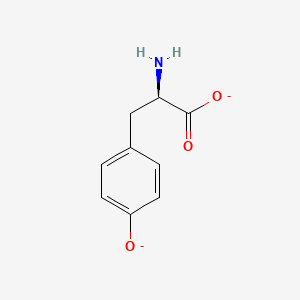

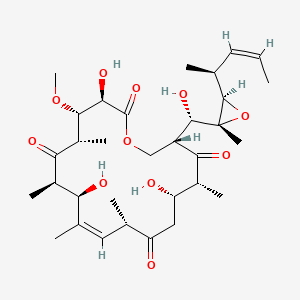

5,7,2’-Trihydroxyflavone: is a naturally occurring flavonoid compound belonging to the flavone class. It is characterized by the presence of three hydroxyl groups at the 5, 7, and 2’ positions on the flavone backbone. This compound is known for its various biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemistry: 5,7,2’-Trihydroxyflavone is used as a model compound in studies of flavonoid chemistry, including its reactivity and interactions with other molecules .

Biology: In biological research, this compound is studied for its antioxidant properties and its ability to modulate various biological pathways .

Medicine: 5,7,2’-Trihydroxyflavone has shown potential in medical research for its anti-inflammatory, anticancer, and neuroprotective effects. It is being investigated for its role in preventing and treating various diseases .

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and cosmetics due to its beneficial properties .

Mecanismo De Acción

Target of Action

5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Mode of Action

Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .

Biochemical Pathways

Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .

Pharmacokinetics

Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

Análisis Bioquímico

Biochemical Properties

5,7,2’-Trihydroxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, 5,7,2’-Trihydroxyflavone interacts with proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating their expression and activity . These interactions contribute to its anti-inflammatory and anticancer properties.

Cellular Effects

5,7,2’-Trihydroxyflavone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival . Additionally, 5,7,2’-Trihydroxyflavone affects gene expression by regulating the activity of transcription factors such as NF-κB and AP-1 . These effects contribute to its ability to induce apoptosis and inhibit cancer cell growth.

Molecular Mechanism

The molecular mechanism of 5,7,2’-Trihydroxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5,7,2’-Trihydroxyflavone binds to the benzodiazepine site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, it inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . These molecular interactions underlie its diverse pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,2’-Trihydroxyflavone can change over time. Studies have shown that it is relatively stable under physiological conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 5,7,2’-Trihydroxyflavone has been associated with sustained anti-inflammatory and anticancer effects in both in vitro and in vivo studies . The stability and efficacy of 5,7,2’-Trihydroxyflavone can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of 5,7,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory, antioxidant, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of 5,7,2’-Trihydroxyflavone.

Metabolic Pathways

5,7,2’-Trihydroxyflavone is involved in several metabolic pathways, including the phenylpropanoid pathway and the flavone synthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are crucial for its biosynthesis . Additionally, 5,7,2’-Trihydroxyflavone can modulate metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions contribute to its diverse biological activities.

Transport and Distribution

Within cells and tissues, 5,7,2’-Trihydroxyflavone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5,7,2’-Trihydroxyflavone within cells can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of 5,7,2’-Trihydroxyflavone plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 5,7,2’-Trihydroxyflavone to specific organelles, influencing its biological effects . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,2’-Trihydroxyflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2’,4’,6’-trihydroxyacetophenone and 2-hydroxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 5,7,2’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5,7,2’-Trihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of ethers or esters.

Comparación Con Compuestos Similares

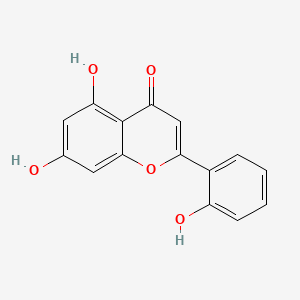

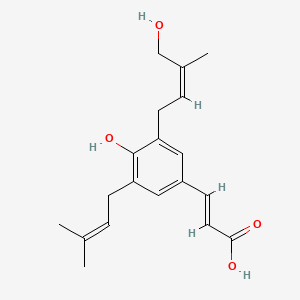

Apigenin (4’,5,7-Trihydroxyflavone): Similar structure but with a hydroxyl group at the 4’ position instead of the 2’ position.

Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Contains an additional hydroxyl group at the 3’ position.

Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Contains hydroxyl groups at the 3 and 3’ positions in addition to the 5, 7, and 4’ positions.

Uniqueness: 5,7,2’-Trihydroxyflavone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other flavonoids .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPDAKTVZXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223324 | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73046-40-9 | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

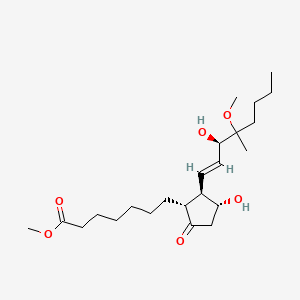

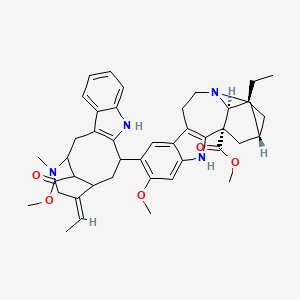

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

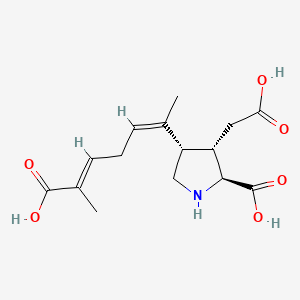

![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

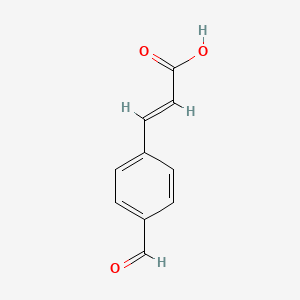

![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)